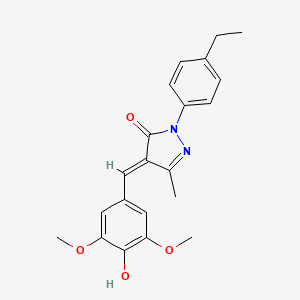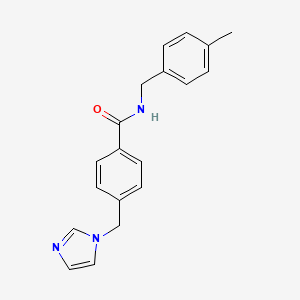
N-(3-isopropoxypropyl)-4-oxo-3,4-dihydro-2-quinazolinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-isopropoxypropyl)-4-oxo-3,4-dihydro-2-quinazolinecarboxamide, also known as QNZ, is a synthetic compound that has gained attention in scientific research for its potential therapeutic applications. QNZ belongs to the class of quinazoline derivatives and has been shown to exhibit anti-inflammatory, anti-cancer, and immunomodulatory effects.
Aplicaciones Científicas De Investigación
N-(3-isopropoxypropyl)-4-oxo-3,4-dihydro-2-quinazolinecarboxamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit anti-inflammatory effects by inhibiting the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in the inflammatory response. N-(3-isopropoxypropyl)-4-oxo-3,4-dihydro-2-quinazolinecarboxamide has also been shown to have anti-cancer effects by inducing apoptosis and inhibiting the proliferation of cancer cells. In addition, N-(3-isopropoxypropyl)-4-oxo-3,4-dihydro-2-quinazolinecarboxamide has been found to modulate the immune system by inhibiting the production of cytokines and chemokines.
Mecanismo De Acción
The mechanism of action of N-(3-isopropoxypropyl)-4-oxo-3,4-dihydro-2-quinazolinecarboxamide is mainly attributed to its ability to inhibit the activity of NF-κB, which is a transcription factor that regulates the expression of genes involved in inflammation, apoptosis, and immune response. N-(3-isopropoxypropyl)-4-oxo-3,4-dihydro-2-quinazolinecarboxamide binds to the cysteine residue of the NF-κB essential modulator (NEMO), a protein that is required for the activation of NF-κB, thereby preventing the translocation of NF-κB to the nucleus and subsequent gene expression.
Biochemical and Physiological Effects
N-(3-isopropoxypropyl)-4-oxo-3,4-dihydro-2-quinazolinecarboxamide has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that N-(3-isopropoxypropyl)-4-oxo-3,4-dihydro-2-quinazolinecarboxamide inhibits the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor alpha (TNF-α). N-(3-isopropoxypropyl)-4-oxo-3,4-dihydro-2-quinazolinecarboxamide has also been found to induce apoptosis and inhibit the proliferation of cancer cells by regulating the expression of genes involved in cell cycle progression and apoptosis. In addition, N-(3-isopropoxypropyl)-4-oxo-3,4-dihydro-2-quinazolinecarboxamide has been shown to modulate the immune system by inhibiting the production of cytokines and chemokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-isopropoxypropyl)-4-oxo-3,4-dihydro-2-quinazolinecarboxamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified, and its purity and yield can be improved through various purification techniques. N-(3-isopropoxypropyl)-4-oxo-3,4-dihydro-2-quinazolinecarboxamide has been extensively studied for its potential therapeutic applications in various diseases, and its mechanism of action has been well characterized. However, N-(3-isopropoxypropyl)-4-oxo-3,4-dihydro-2-quinazolinecarboxamide also has some limitations for lab experiments. It has been shown to exhibit cytotoxic effects at high concentrations, which may limit its use in certain experiments. In addition, N-(3-isopropoxypropyl)-4-oxo-3,4-dihydro-2-quinazolinecarboxamide has poor solubility in water, which may affect its bioavailability and efficacy in vivo.
Direcciones Futuras
There are several future directions for research on N-(3-isopropoxypropyl)-4-oxo-3,4-dihydro-2-quinazolinecarboxamide. One area of research is the development of more potent and selective inhibitors of NF-κB that can be used as potential therapeutics for various diseases. Another area of research is the investigation of the potential synergistic effects of N-(3-isopropoxypropyl)-4-oxo-3,4-dihydro-2-quinazolinecarboxamide with other drugs or compounds. In addition, further studies are needed to elucidate the pharmacokinetics and pharmacodynamics of N-(3-isopropoxypropyl)-4-oxo-3,4-dihydro-2-quinazolinecarboxamide in vivo, and to evaluate its safety and efficacy in preclinical and clinical studies.
Métodos De Síntesis
N-(3-isopropoxypropyl)-4-oxo-3,4-dihydro-2-quinazolinecarboxamide can be synthesized through a multi-step process involving the condensation of 2-aminobenzonitrile with ethyl acetoacetate, followed by reduction and acylation. The final product is obtained through the reaction of the intermediate with isopropyl alcohol and acetic anhydride. The purity and yield of N-(3-isopropoxypropyl)-4-oxo-3,4-dihydro-2-quinazolinecarboxamide can be improved through various purification techniques such as recrystallization and column chromatography.
Propiedades
IUPAC Name |
4-oxo-N-(3-propan-2-yloxypropyl)-3H-quinazoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3/c1-10(2)21-9-5-8-16-15(20)13-17-12-7-4-3-6-11(12)14(19)18-13/h3-4,6-7,10H,5,8-9H2,1-2H3,(H,16,20)(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVNJUOYAMWNQCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCNC(=O)C1=NC2=CC=CC=C2C(=O)N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-isopropoxypropyl)-4-oxo-3,4-dihydro-2-quinazolinecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3-acetylphenyl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6139833.png)

![1,3,5-tris[3-(diethylamino)-2-hydroxypropyl]-1,3,5-triazinane-2,4,6-trione](/img/structure/B6139868.png)

![3-(4-fluorophenyl)-2,5-dimethyl-N-(3-methylbutyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6139879.png)
![methyl 2-[(3-methyl-4-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B6139888.png)



![N-cyclohexyl-N'-(3,4-dichlorophenyl)-N-(3-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}propyl)urea](/img/structure/B6139902.png)
![5-(1-{[1-(2-fluorophenyl)-1H-pyrazol-4-yl]methyl}-2-pyrrolidinyl)-2-thiophenecarboxamide](/img/structure/B6139906.png)
![2-methoxy-6-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol](/img/structure/B6139911.png)